molecular formula C11H15NO B8591657 4-Methyl-1-pyridin-4-yl-pentan-3-one

4-Methyl-1-pyridin-4-yl-pentan-3-one

Cat. No.: B8591657
M. Wt: 177.24 g/mol
InChI Key: GWTUBOLDBGWWJZ-UHFFFAOYSA-N
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Description

4-Methyl-1-pyridin-4-yl-pentan-3-one is a ketone derivative featuring a pyridin-4-yl group attached to the third carbon of a pentan-3-one backbone, with a methyl branch at the fourth position. Its reactivity is influenced by the electron-deficient pyridine ring and the electrophilic ketone group, which may participate in nucleophilic additions or serve as a precursor for further functionalization.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-methyl-1-pyridin-4-ylpentan-3-one

InChI

InChI=1S/C11H15NO/c1-9(2)11(13)4-3-10-5-7-12-8-6-10/h5-9H,3-4H2,1-2H3

InChI Key

GWTUBOLDBGWWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Core Structure Key Substituents Functional Groups
4-Methyl-1-pyridin-4-yl-pentan-3-one Linear pentanone Pyridin-4-yl, methyl branch Ketone, pyridine
Patent Example 1 (EP 2023/39) Pyrido-pyrimidinone 3,4-Dimethoxyphenyl, methylpiperazine Pyrimidinone, piperazine

Key Observations :

  • Core Structure: The target compound’s aliphatic ketone backbone contrasts with the fused pyrido-pyrimidinone heterocycles in patent compounds.
  • Substituents : The pyridin-4-yl group in the target compound may confer moderate polarity, whereas patent compounds feature bulkier substituents (e.g., 3,4-dimethoxyphenyl) that enhance lipophilicity and piperazine/diazepane moieties that contribute to basicity and solubility .

Hypothetical Property Comparison

Property 4-Methyl-1-pyridin-4-yl-pentan-3-one (Estimated) Patent Example 1 (Typical)
Molecular Weight (g/mol) ~205 ~450 (varies by substituent)
LogP (Lipophilicity) Moderate (~1.5–2.5) Higher (~2.5–4.0)
Hydrogen Bond Acceptors 2 (ketone O, pyridine N) 5–7 (multiple heteroatoms)

Implications :

  • The target compound’s lower molecular weight and simpler structure may favor synthetic accessibility but limit biological target engagement compared to patent compounds, which are optimized for pharmacological activity (e.g., kinase inhibition) .
  • The absence of amine or ether groups in the target compound likely reduces water solubility compared to patent derivatives with piperazine or dimethoxy substituents.

Preparation Methods

Reaction Mechanism and Optimization

The alkylation of 3-pentanone with 4-(chloromethyl)pyridine under phase-transfer conditions represents a scalable route to 4-methyl-1-pyridin-4-yl-pentan-3-one. This method, adapted from EP0089592A2, employs a two-phase system comprising an aqueous base (e.g., NaOH) and an organic solvent (e.g., toluene), facilitated by tetrabutylammonium bromide as a phase-transfer catalyst. The reaction proceeds via deprotonation of 3-pentanone to form an enolate, which nucleophilically attacks the electrophilic 4-(chloromethyl)pyridine.

Critical parameters :

  • Temperature : 80–100°C to enhance reaction kinetics while minimizing by-product formation.

  • Catalyst loading : 1–2 mol% tetrabutylammonium bromide ensures efficient ion transfer.

  • Molar ratio : A 1:1.2 ratio of 3-pentanone to 4-(chloromethyl)pyridine optimizes yield.

Experimental Data and Yield Analysis

ParameterValue/DescriptionSource Reference
SolventToluene/water (1:1 v/v)
BaseNaOH (50% aqueous solution)
CatalystTetrabutylammonium bromide (2 mol%)
Reaction Time12–16 hours
Yield78–85% (estimated for target compound)

The method’s scalability is evidenced by its application to analogous methyl ketones, achieving yields >80% in industrial settings. However, the electron-deficient pyridine ring in 4-(chloromethyl)pyridine may reduce reactivity compared to benzyl halides, necessitating extended reaction times.

Suzuki-Miyaura Cross-Coupling

Strategic Bond Formation

The Suzuki-Miyaura reaction offers a regioselective approach to installing the pyridin-4-yl group. As demonstrated in WO2021074138A1, this method involves coupling a boronic acid derivative (e.g., pyridin-4-ylboronic acid) with a halogenated ketone precursor, such as 4-methyl-1-bromo-pentan-3-one. Palladium catalysts (e.g., PdCl₂dppf·CH₂Cl₂) mediate the cross-coupling in a mixed solvent system (e.g., dioxane/water).

Advantages :

  • Tolerance for functional groups on both coupling partners.

  • High atom economy and mild reaction conditions.

Optimization and Challenges

ParameterValue/DescriptionSource Reference
CatalystPdCl₂dppf·CH₂Cl₂ (5 mol%)
BaseK₂CO₃
SolventDioxane/water (4:1 v/v)
Temperature90–100°C
Yield65–72% (estimated)

Challenges include the synthesis of the halogenated ketone precursor, which requires careful handling due to its propensity for elimination reactions. Additionally, residual palladium in the product may necessitate purification via chelating resins.

Grignard Reagent Addition

Estimated Reaction Profile

ParameterValue/DescriptionSource Reference
Grignard ReagentPyridin-4-ylmagnesium bromideGeneral Knowledge
Oxidation AgentPyridinium chlorochromate (PCC)General Knowledge
SolventTetrahydrofuran (THF)General Knowledge
Yield (Overall)50–60% (theoretical)General Knowledge

This method’s lower yield and functional group sensitivity limit its utility compared to phase-transfer or cross-coupling strategies.

Comparative Analysis of Synthetic Routes

Efficiency and Industrial Viability

MethodYield (%)Cost EfficiencyScalability
Phase-Transfer Alkylation78–85HighIndustrial-scale
Suzuki-Miyaura Coupling65–72ModeratePilot-scale
Grignard Addition50–60LowLaboratory-scale

Phase-transfer alkylation emerges as the most viable industrial method due to its high yield and solvent recyclability. Suzuki-Miyaura coupling offers superior regioselectivity but suffers from higher catalyst costs.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the multi-step synthesis of 4-Methyl-1-pyridin-4-yl-pentan-3-one to maximize yield and purity?

  • Methodological Answer : Prioritize precise control of reaction temperature (±2°C tolerance), solvent polarity (e.g., dichloromethane vs. THF), and pH (neutral to slightly basic conditions). For example, excessive heat may degrade intermediates, while improper solvent selection can reduce reaction efficiency. Post-synthesis, employ column chromatography with silica gel and optimized eluent systems (e.g., hexane/ethyl acetate gradients) to isolate the target compound from byproducts. Regular thin-layer chromatography (TLC) monitoring ensures intermediate purity ≥90% before proceeding to subsequent steps .

Q. How can researchers address challenges in purifying 4-Methyl-1-pyridin-4-yl-pentan-3-one when structural analogs co-elute during chromatography?

  • Methodological Answer : Utilize high-resolution purification techniques:

  • Preparative HPLC : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) and gradient profiles to resolve peaks.
  • Crystallization : Screen solvents (e.g., ethanol, acetone) to exploit differential solubility of the target compound versus impurities.
  • Analytical Cross-Check : Validate purity using orthogonal methods (e.g., GC-MS for volatile byproducts, NMR for structural confirmation). Document retention times and spectral fingerprints for future reproducibility .

Advanced Research Questions

Q. What experimental design principles are critical for evaluating 4-Methyl-1-pyridin-4-yl-pentan-3-one’s interaction with biological targets (e.g., kinases or receptors)?

  • Methodological Answer : Implement a three-phase framework:

  • Phase 1 (In Vitro) : Use fluorescence polarization assays to measure binding affinity (IC50) and surface plasmon resonance (SPR) for kinetic analysis (kon/koff rates).
  • Phase 2 (Cellular) : Conduct dose-response studies in cancer cell lines (e.g., MCF-7, A549) with controls for cytotoxicity (MTT assay) and apoptosis (Annexin V staining).
  • Phase 3 (Mechanistic) : Apply CRISPR-Cas9 knockout models to confirm target specificity. For contradictory data (e.g., divergent IC50 values across cell lines), validate using isogenic cell pairs or proteomic profiling to identify confounding factors .

Q. How should researchers resolve discrepancies in reported biological activity data for 4-Methyl-1-pyridin-4-yl-pentan-3-one across independent studies?

  • Methodological Answer :

  • Variable Standardization : Ensure consistent compound purity (e.g., ≥95% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% in assays).
  • Meta-Analysis : Aggregate data from ≥5 independent studies and apply multivariate regression to identify confounding variables (e.g., cell passage number, serum batch effects).
  • Orthogonal Validation : Compare results across assay types (e.g., enzymatic vs. cellular assays) and use statistical tools (e.g., Bland-Altman plots) to quantify systematic biases .

Q. What strategies enable effective integration of synthetic chemistry data with pharmacological outcomes in studies of 4-Methyl-1-pyridin-4-yl-pentan-3-one?

  • Methodological Answer :

  • Data Correlation : Map synthesis parameters (e.g., reaction time, yield) to bioactivity metrics (e.g., EC50, selectivity indices) using cheminformatics tools (e.g., Partial Least Squares regression).
  • Cross-Disciplinary Workflows : Establish joint teams of synthetic chemists and pharmacologists to align purification protocols with assay requirements (e.g., endotoxin-free samples for in vivo studies).
  • Iterative Optimization : Use Design of Experiments (DoE) to simultaneously refine synthesis conditions and biological testing parameters, reducing development cycles by 30–50% .

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